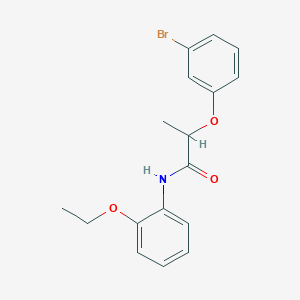

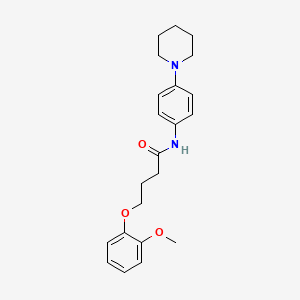

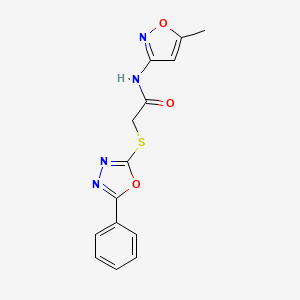

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reactions.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Aplicaciones Científicas De Investigación

Bioactive Constituents and Their Activities

A study conducted on Jolyna laminarioides, a marine species, led to the isolation of various compounds, including a related propanamide structure that exhibited chymotrypsin inhibitory activity. This compound also demonstrated activity against Escherichia coli and Shigella boydii, highlighting its potential as a bioactive molecule with antimicrobial properties (Atta-ur-rahman et al., 1997).

Synthesis and Enantiomeric Purity

Research into the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts revealed that 3-substituted (Z)-2-(bromomethyl)propenoates could be reacted to produce enantiomerically pure compounds. This process underscores the importance of such brominated compounds in the synthesis of enantiomerically pure materials (G. Martelli, M. Orena, S. Rinaldi, 2011).

Antimicrobial Properties of Bromophenols

Bromophenols isolated from the marine alga Rhodomela confervoides were found to exhibit moderate to strong antimicrobial activity against several strains of bacteria. This study demonstrates the potential of bromophenols in developing new antimicrobial agents (N. Xu et al., 2003).

Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate

A study on the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate, an intermediate for synthesizing cycloprothrin, highlights the chemical's importance in creating alternatives to highly poisonous pesticides. The study details a new synthesis route, emphasizing the compound's role in pesticide development (Weng Jianquan, 2007).

Deprotonation and Reactivity Studies

Investigations into the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases revealed distinct pathways leading to the formation of β-lactams or acrylanilides, depending on the deprotonation site. This study provides insight into the compound's versatile reactivity and potential applications in synthesizing biologically active molecules (Fabiana Pandolfi et al., 2019).

Safety And Hazards

This involves the study of the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Direcciones Futuras

This involves a discussion on the potential future applications or studies involving the compound, based on its known properties and activities.

Please consult with a chemist or a relevant expert for detailed information. It’s also important to note that handling chemicals should always be done following the appropriate safety guidelines and regulations.

Propiedades

IUPAC Name |

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-3-21-16-10-5-4-9-15(16)19-17(20)12(2)22-14-8-6-7-13(18)11-14/h4-12H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZYOQFORVICMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

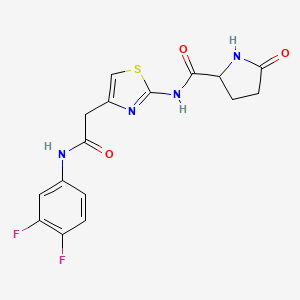

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)

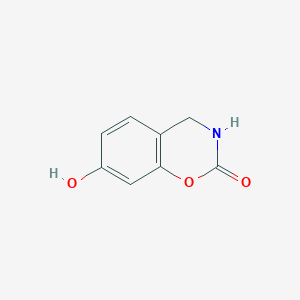

![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)

![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

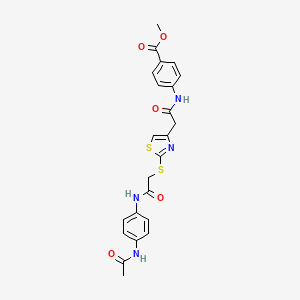

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)

![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)